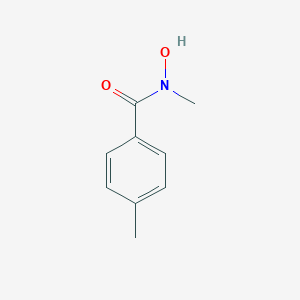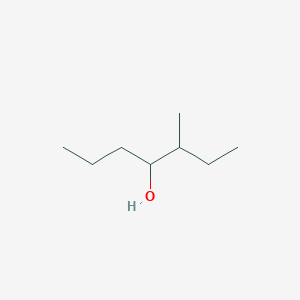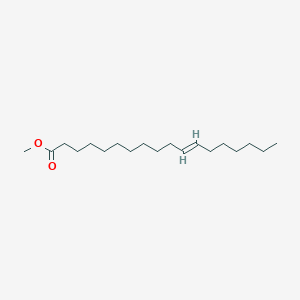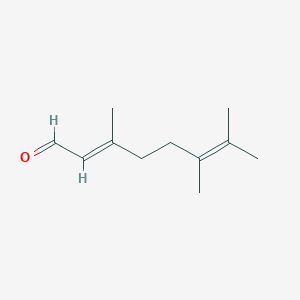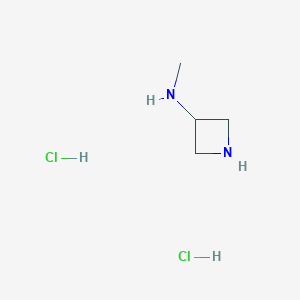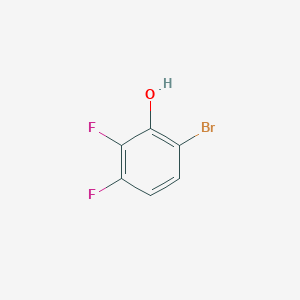
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a methoxy group attached to the indane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy group and the chiral center makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-methoxy-1-indanone.
Reduction: The ketone group of 5-methoxy-1-indanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to the amine via reductive amination. This step involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the synthesis of ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine may involve optimized reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
®-5-Methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including its role as a ligand for various receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the chiral center play a crucial role in its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various biochemical pathways.
Comparison with Similar Compounds
(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may have different biological activity and selectivity.
5-Methoxy-1-indanone: The precursor in the synthesis of ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine.
5-Methoxy-2,3-dihydro-1H-inden-1-ol: An intermediate in the synthesis pathway.
Uniqueness: ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications distinguish it from other similar compounds.
Properties
IUPAC Name |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHMCGHGLLTIN-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

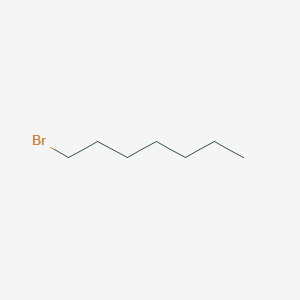
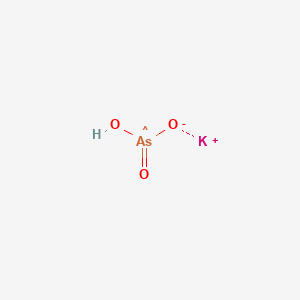
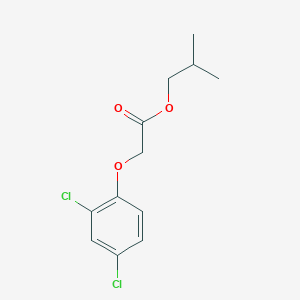
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
